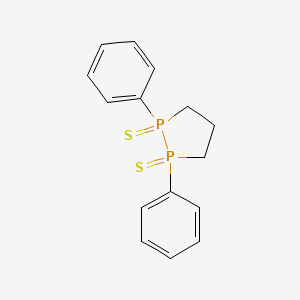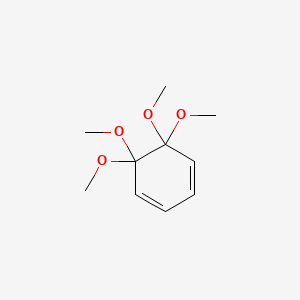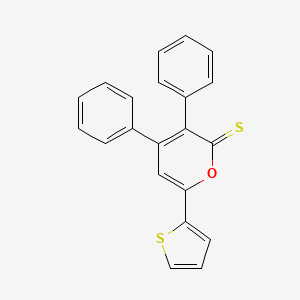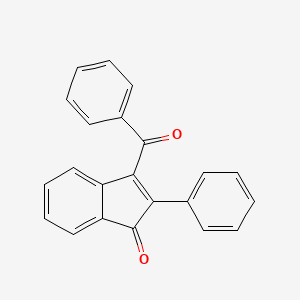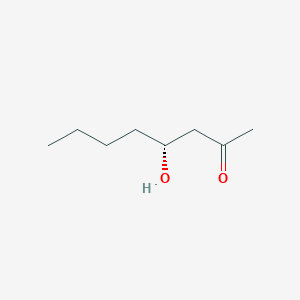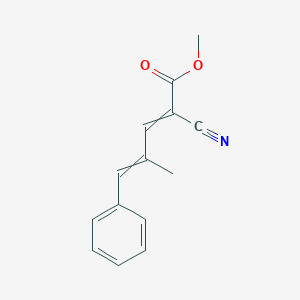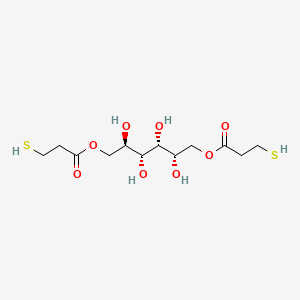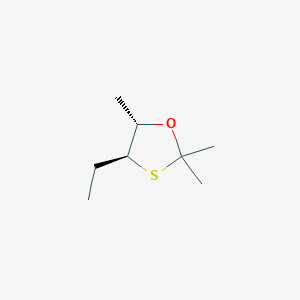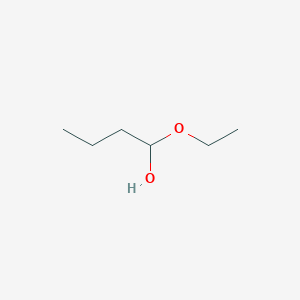
1-Ethoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxybutan-1-ol, also known as butyl ethyl ether, is an organic compound with the molecular formula C₆H₁₄O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its solvent properties and chemical reactivity .
Preparation Methods
1-Ethoxybutan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of butanol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-Ethoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanoic acid and ethyl acetate under specific conditions.
Reduction: Reduction reactions typically yield butanol and ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethoxybutan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of 1-ethoxybutan-1-ol involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its reactivity is primarily due to the presence of the ethoxy group, which can participate in nucleophilic substitution and other reactions .
Comparison with Similar Compounds
1-Ethoxybutan-1-ol can be compared with other similar compounds such as:
Butanol: Similar in structure but lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethyl acetate: Contains an ester functional group, making it more suitable for specific applications in organic synthesis.
Butyl ethyl ether: Another name for this compound, highlighting its ether functional group.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various applications.
Properties
CAS No. |
70808-60-5 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
1-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
HMNZROFMBSUMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


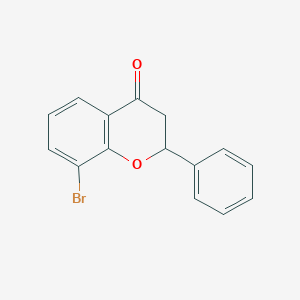

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
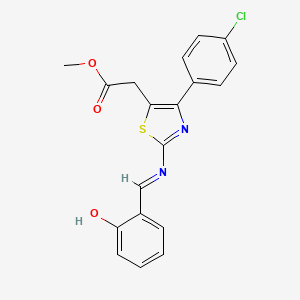
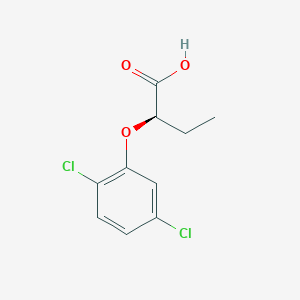
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
